

# The Unveiled Potentials of Coelogyne cristata: A Technical Guide to its Biological Activities

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An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Coelogyne cristata Lindl., a captivating epiphytic orchid native to the high altitudes of the Himalayas, has long been revered in traditional medicine, particularly in Ayurveda, where it is classified as a "Vayasthāpaka" or anti-aging drug.[1] Traditionally used as a stimulant and tonic, this orchid is now stepping into the spotlight of modern scientific inquiry.[1] This technical guide delves into the core biological activities of Coelogyne cristata extracts, presenting a comprehensive overview of its phytochemical composition, antimicrobial, antioxidant, and cytotoxic properties. By consolidating quantitative data, detailing experimental protocols, and visualizing complex processes, this document aims to serve as a vital resource for professionals engaged in natural product research and drug discovery.

## **Phytochemical Profile**

The diverse biological activities of Coelogyne cristata are rooted in its rich and complex phytochemical landscape. Analysis of its extracts, primarily from the pseudobulbs, has revealed the presence of a wide array of secondary metabolites.

Key phytochemicals identified include:

• Phenanthrenes: This class of compounds is a hallmark of C. cristata. Specific phenanthrenes isolated include **coelogin**anthridin and **coelogin**anthrin.[1] High-Performance Liquid



Chromatography (HPLC) analysis of hydro-alcoholic extracts has shown a prominent peak, likely a phenanthrene, accounting for a significant percentage of the extract's composition.[1] These molecules are widely recognized for a spectrum of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.[1][2]

- Stilbenoids: Novel stilbenoids, designated as coeloginone and coeloginanthrone, have also been identified.[1]
- General Phytochemicals: Broad screening has confirmed the presence of alkaloids, flavonoids, glycosides, phenols, saponins, sterols, triterpenes, reducing sugars, and amino acids.[1][2]

This potent combination of bioactive compounds forms the basis for the therapeutic potential observed in preclinical studies.

## **Chapter 1: Antimicrobial Activity**

Extracts from Coelogyne cristata have demonstrated significant efficacy against a range of pathogenic microbes, suggesting its potential as a source for new antimicrobial agents. The activity is largely attributed to its high concentration of phenanthrenes and other phenolic compounds.

## Antibacterial and Antifungal Efficacy

Studies have shown that extracts from various parts of the plant, particularly the pseudobulbs and leaves, inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as some fungi. Ethanolic extracts have shown notable activity against Staphylococcus aureus, Bacillus cereus, Yersinia enterocolitica, and Enterobacter cloacae.[3][4][5]

#### **Quantitative Antimicrobial Data**

The following table summarizes the key quantitative data from antimicrobial assays performed on Coelogyne cristata extracts.



Extract/Part	Test Organism	Assay Type	Result	Reference
Ethanolic (Pseudobulb)	Staphylococcus aureus	Disc Diffusion	19.0 mm Zone of Inhibition	[6]
Ethanolic (Pseudobulb)	Staphylococcus aureus	Disc Diffusion	27.5 mm Zone of Inhibition	[6]
Crude Extract	Staphylococcus aureus	MIC	31.25 mg/ml	[7]
Crude Extract	Staphylococcus aureus	MBC	250 mg/ml	[7]
Ethanolic (Leaf)	Bacillus cereus	Disc Diffusion	14.0 mm Zone of Inhibition	[4]
Ethanolic (Pseudobulb)	Enterobacter cloacae	Disc Diffusion	11.0 - 25.5 mm Zone of Inhibition	[5]
Ethanolic (Leaf)	Candida albicans	Disc Diffusion	10.0 mm Zone of Inhibition	[4]

Table 1: Summary of Quantitative Antimicrobial Activity Data for Coelogyne cristata Extracts.

#### **Experimental Protocols**

#### 1.3.1. General Plant Extraction for Antimicrobial Studies

- Preparation: The pseudobulbs or leaves of C. cristata are collected, cleaned, and dried in the shade. The dried material is then pulverized into a coarse powder.[1]
- Defatting: The powder is successively defatted with a non-polar solvent like petroleum ether to remove lipids.[1]
- Extraction: The defatted powder is extracted with a solvent of choice (e.g., 60% hydro-alcohol or ethanol) typically for 24-72 hours using a shaker or soxhlet apparatus.[1][8]
- Concentration: The resulting filtrate is concentrated to dryness under reduced pressure using a rotary evaporator to yield the crude extract.[8]

#### Foundational & Exploratory





#### 1.3.2. Antimicrobial Susceptibility Testing: Disc Diffusion (Kirby-Bauer) Method

- Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism is prepared.
- Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate.
- Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the C. cristata extract. A negative control disc (impregnated with solvent) and a positive control disc (a standard antibiotic) are also prepared.
- Incubation: The discs are placed on the inoculated MHA plate, which is then incubated at 37°C for 24 hours for bacteria or at an appropriate temperature for fungi.
- Data Collection: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters (mm).[4][6]
- 1.3.3. Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) Determination
- Serial Dilution: A two-fold serial dilution of the plant extract is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a series of test tubes or a 96-well microtiter plate.[7]
- Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism.
- Incubation: The tubes/plates are incubated under appropriate conditions.
- MIC Determination: The MIC is determined as the lowest concentration of the extract that shows no visible signs of microbial growth (i.e., no turbidity).[7]
- MBC Determination: To determine the MBC, a small aliquot is taken from the tubes/wells that showed no growth in the MIC assay and is sub-cultured onto fresh agar plates. After incubation, the lowest concentration that results in no microbial growth on the agar plate is recorded as the MBC.[7]

## Visualization: Antimicrobial Assay Workflow Workflow for Antimicrobial Activity Assessment.



### **Chapter 2: Antioxidant Activity**

The antioxidant properties of C. cristata extracts are a cornerstone of its traditional use in promoting longevity and combating age-related ailments.[1] This activity is primarily linked to its rich content of phenolic compounds and phenanthrenes, which can neutralize harmful free radicals and mitigate oxidative stress.

#### **Evidence of Antioxidant Potential**

While specific quantitative antioxidant values for C. cristata are not extensively detailed in the available literature, studies on closely related species within the Coelogyne genus provide strong evidence of this capacity. For instance, various extracts of Coelogyne stricta demonstrated potent radical scavenging activity.[9] In vivo studies on C. cristata have shown that its administration can enhance the levels of antioxidant enzymes like catalase while reducing lipid peroxidation and nitrite levels in a model of Chronic Fatigue Syndrome, further confirming its antioxidant action.[2]

## **Quantitative Antioxidant Data (from related Coelogyne species)**

The following table presents data from antioxidant assays on related Coelogyne species to illustrate the potential of this genus.

Species	Extract/Part	Assay Type	Result	Reference
Coelogyne stricta	Ethyl Acetate (Leaf)	DPPH	IC50: 47.0 μg/ml	[9]
Coelogyne pandurata	Methanol (Bulb, pre-flowering)	DPPH	Highest Activity	[10]
Coelogyne pandurata	Ethanol (Bulb, pre-flowering)	FRAP	$80.70 \pm 0.70$ µmol TE g $^{-1}$ DW	[10]

Table 2: Summary of Quantitative Antioxidant Activity Data from Related Coelogyne Species.

#### **Experimental Protocols**

#### Foundational & Exploratory





#### 2.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

- Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific absorbance at its maximum wavelength (~517 nm).
- Reaction Mixture: Various concentrations of the C. cristata extract are added to the DPPH solution. A blank (solvent only) and a positive control (e.g., ascorbic acid, a known antioxidant) are also prepared.
- Incubation: The mixtures are incubated in the dark at room temperature for approximately 30 minutes.
- Measurement: The absorbance of each solution is measured at ~517 nm using a spectrophotometer. The reduction in absorbance, indicated by a color change from purple to yellow, signifies radical scavenging activity.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: %
  Scavenging = [(Abs\_control Abs\_sample) / Abs\_control] x 100 The IC50 value (the
  concentration of the extract required to scavenge 50% of the DPPH radicals) is then
  determined by plotting the percentage of scavenging against the extract concentration.[9]

#### 2.3.2. Ferric Reducing Antioxidant Power (FRAP) Assay

- Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl<sub>3</sub>·6H<sub>2</sub>O.[10]
- Reaction Mixture: A small volume of the plant extract is mixed with the freshly prepared FRAP reagent.
- Incubation: The mixture is incubated, typically in the dark, for a set period (e.g., 30 minutes).
- Measurement: The absorbance of the resulting blue-colored complex (ferrous-TPTZ) is measured at a specific wavelength (~593 nm).
- Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known antioxidant, such as Trolox or ferrous



sulfate. The results are often expressed as  $\mu$ mol Trolox Equivalents (TE) per gram of dry weight (DW).[10]

### **Chapter 3: Cytotoxic Activity**

The presence of phenanthrenes in Coelogyne cristata strongly suggests potential cytotoxic activity against cancer cells, a property observed in many compounds from this chemical class. [2] While direct studies on C. cristata extracts are limited, research on closely related species and their isolated compounds provides compelling evidence of their anticancer potential.

#### **Evidence of Cytotoxicity**

Extracts and isolated compounds from the Coelogyne genus have shown the ability to inhibit the proliferation of various cancer cell lines. For example, an ethyl acetate extract of Coelogyne stricta was found to be cytotoxic to the HeLa human cervical cancer cell line.[9] More detailed studies on Coelogyne fuscescens have identified specific compounds, such as oxoflavidin, that exhibit potent cytotoxicity against human breast cancer cell lines (T47D and MDA-MB-231) and induce apoptosis.[3]

## Quantitative Cytotoxicity Data (from related Coelogyne species)

The table below summarizes the half-maximal inhibitory concentration (IC50) values obtained for extracts and compounds from related Coelogyne species.



Species	Extract/Compo und	Cell Line	IC50 Value	Reference
Coelogyne stricta	Ethyl Acetate Extract	HeLa (Cervical Cancer)	47.0 μg/ml	[9]
Coelogyne fuscescens	Oxoflavidin (Compound)	MDA-MB-231 (Breast Cancer)	26.26 ± 4.33 μM	[3]
Coelogyne fuscescens	Coelonin (Compound)	T47D (Breast Cancer)	44.43 ± 2.7 μM	
Coelogyne fuscescens	Flavadin (Compound)	MDA-MB-231 (Breast Cancer)	48.61 ± 2.16 μM	

Table 3: Summary of Quantitative Cytotoxicity Data from Related Coelogyne Species.

#### **Experimental Protocol: MTT Assay for Cell Viability**

- Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight in a CO<sub>2</sub> incubator.
- Treatment: The culture medium is replaced with a fresh medium containing various concentrations of the C. cristata extract. Control wells receive only the vehicle (e.g., DMSO).
- Incubation: The cells are incubated with the extract for a specified period, typically 24 to 48 hours.
- MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial reductase enzymes in viable cells convert the yellow MTT into a purple formazan precipitate.
- Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
- Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

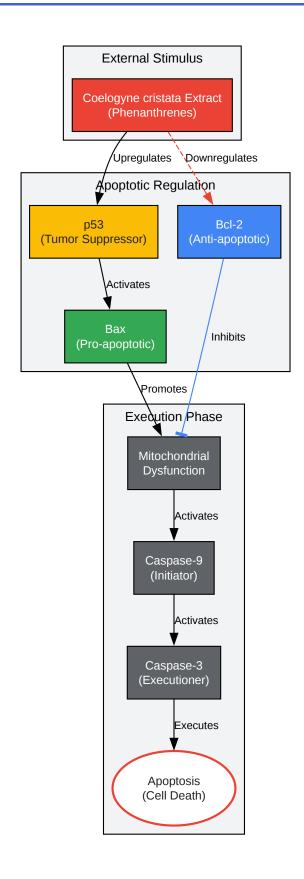


• Calculation: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the extract that inhibits 50% of cell growth, is determined from the dose-response curve.

### **Visualization: Potential Mechanism of Cytotoxicity**

The cytotoxic effects of phenanthrene-rich extracts are often mediated through the induction of apoptosis (programmed cell death). Research on related compounds suggests a mechanism involving the modulation of key regulatory proteins in the apoptotic cascade.





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